molecular formula C7H10N4O3S B1281777 N-(4-Sulfamoylphenyl)hydrazinecarboxamide CAS No. 87013-80-7

N-(4-Sulfamoylphenyl)hydrazinecarboxamide

Cat. No. B1281777
CAS RN: 87013-80-7
M. Wt: 230.25 g/mol
InChI Key: JHQDDJQZIDKYLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(4-Sulfamoylphenyl)hydrazinecarboxamide” involves the selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .


Molecular Structure Analysis

The molecular structure of “N-(4-Sulfamoylphenyl)hydrazinecarboxamide” is analyzed using various techniques including NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Sulfamoylphenyl)hydrazinecarboxamide” have been studied. For instance, it has been used as an inhibitor of three α-class cytosolic human carbonic anhydrases and three bacterial β-CAs from Mycobacterium tuberculosis .

Scientific Research Applications

Anti-Tubercular Activity

The compound has been synthesized and screened for its anti-tubercular activity . This makes it a potential candidate for the development of new drugs against tuberculosis.

Synthon for Heterocyclic Rings

Hydrazides and their derivatives, including this compound, have been described as useful synthons of various heterocyclic rings . This means they can be used as building blocks in the synthesis of complex organic molecules.

Treatment of Inflammatory and Autoimmune Diseases

Hydrazides and their derivatives have been found to be useful in the treatment of inflammatory and autoimmune diseases . This suggests potential applications in the development of new therapeutic agents for these conditions.

Anti-Cancer Activity

Some hydrazides and their derivatives have shown anti-cancer activities . This indicates the potential use of this compound in cancer research and drug development.

Anti-Parasite and Bacteriostatic Properties

The compound and its derivatives have exhibited antiparasite and bacteriostatic properties. This suggests potential applications in the development of new antimicrobial agents.

Use in Electrophotography

Hydrazones, which can be synthesized from hydrazides, are often mentioned among the most effective charge transporting low molecular weight materials used in electrophotography . This points to potential applications in the field of imaging technology.

Synthesis of Hydrazone Derivatives

The compound has been used as a synthon for the preparation of hydrazone derivatives . These derivatives have a wide variety of pharmacological activities, suggesting potential applications in drug development.

Nitrogen Source for Plant Growth

Urea, which is structurally similar to this compound, has been used as a nitrogen source in agriculture . While the specific use of “3-amino-1-(4-sulfamoylphenyl)urea” in this context is not mentioned, it’s possible that it could have similar applications.

properties

IUPAC Name

1-amino-3-(4-sulfamoylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3S/c8-11-7(12)10-5-1-3-6(4-2-5)15(9,13)14/h1-4H,8H2,(H2,9,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDDJQZIDKYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529825
Record name N-(4-Sulfamoylphenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Sulfamoylphenyl)hydrazinecarboxamide

CAS RN

87013-80-7
Record name N-(4-Sulfamoylphenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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